
5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid
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Overview
Description
5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a pentanoic acid moiety
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Substituted 5-(3,5-dimethyl-1h-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile, a similar compound, has been observed to react differently with nitrogen bases having different numbers of labile hydrogen atoms . Treatment of these compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent at C5, the oxazole ring remaining unchanged .
Biochemical Pathways
Similar compounds have been observed to interact with nitrogen bases, leading to various reactions .
Result of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitrogen-containing bases, leading to nucleophilic replacement reactions
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes and modulate metabolic pathways, thereby impacting cellular homeostasis and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to interact with nitrogen bases and undergo nucleophilic replacement reactions is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influence its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid typically involves the condensation of 3,5-dimethylpyrazole with a suitable pentanoic acid derivative. One common method is the reaction of 3,5-dimethylpyrazole with 5-oxopentanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted pyrazole derivatives can be formed, depending on the nature of the substituent introduced.
Scientific Research Applications
5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler derivative lacking the pentanoic acid moiety.
5-(1H-Pyrazol-1-yl)-5-oxopentanoic acid: Similar structure but without the methyl groups on the pyrazole ring.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Another derivative with a carboxylic acid group directly attached to the pyrazole ring.
Uniqueness
5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid is unique due to the combination of the pyrazole ring with specific methyl substitutions and the pentanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(3,5-dimethylpyrazol-1-yl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7-6-8(2)12(11-7)9(13)4-3-5-10(14)15/h6H,3-5H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQHQQWOZKUOLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CCCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.